

Application Notes and Protocols for SC209 in Endometrial Cancer Studies

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Compound of Interest

Compound Name: SC209

Cat. No.: B10857818

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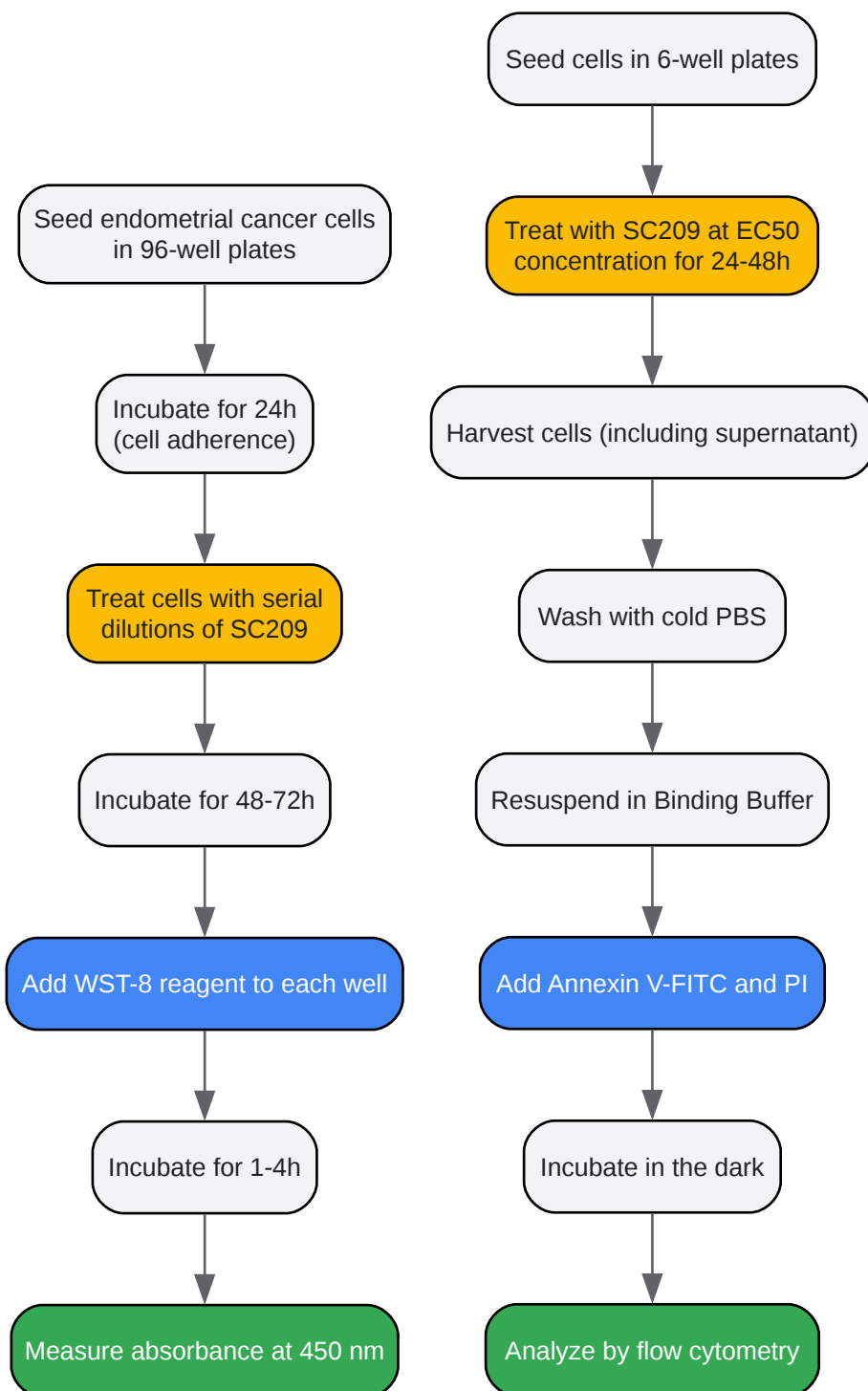
Introduction

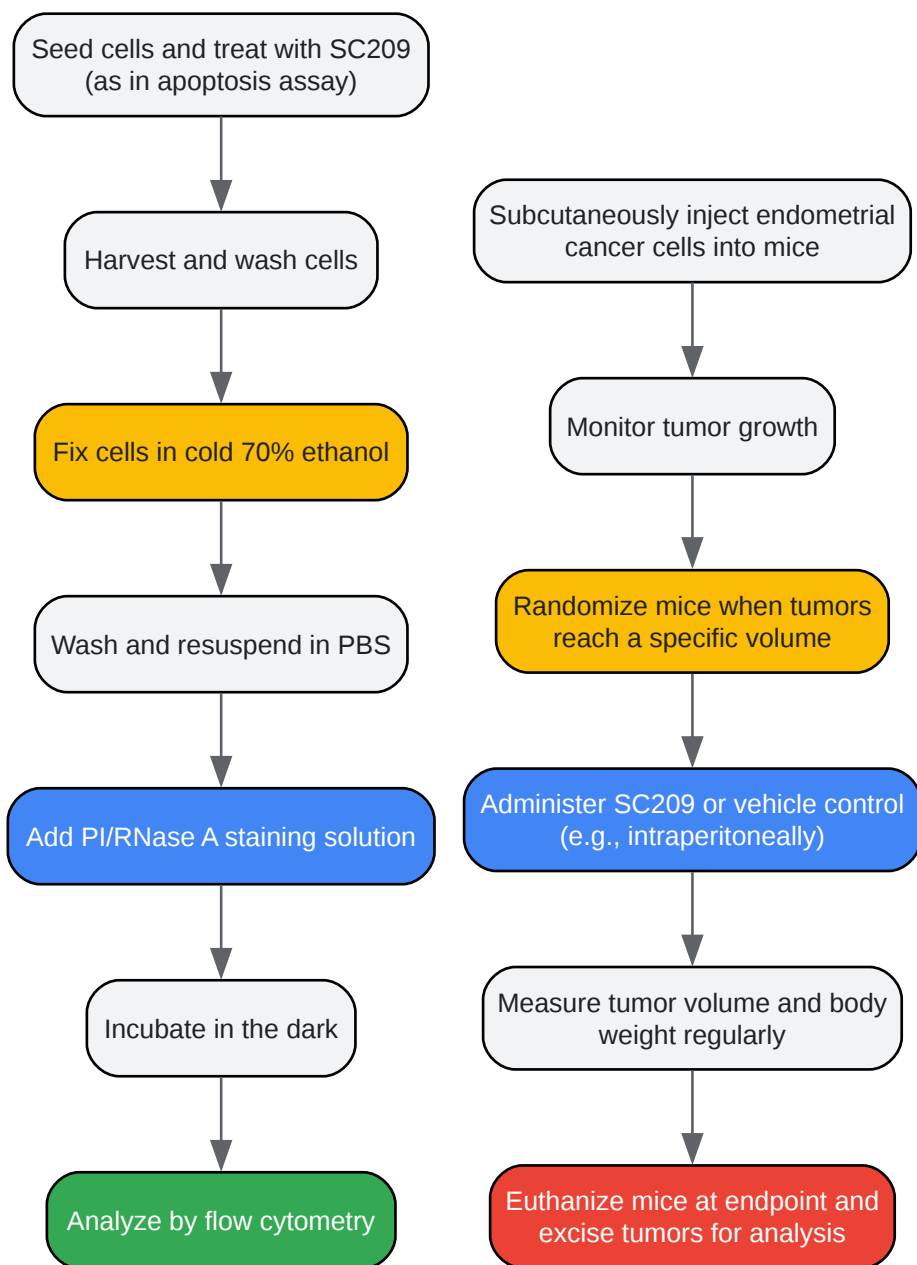
SC209, a derivative of the marine natural product hemiasterlin, is a potent tubulin-targeting cytotoxic agent. It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[1][2] **SC209** is the cytotoxic payload of the antibody-drug conjugate (ADC) STRO-002, which is currently under clinical investigation for the treatment of endometrial and ovarian cancers.[3][4][5][6] STRO-002 targets the Folate Receptor Alpha (FolR α), a protein frequently overexpressed in endometrial carcinoma, making **SC209** a highly relevant payload for studying this malignancy.[7][8][9][10][11]

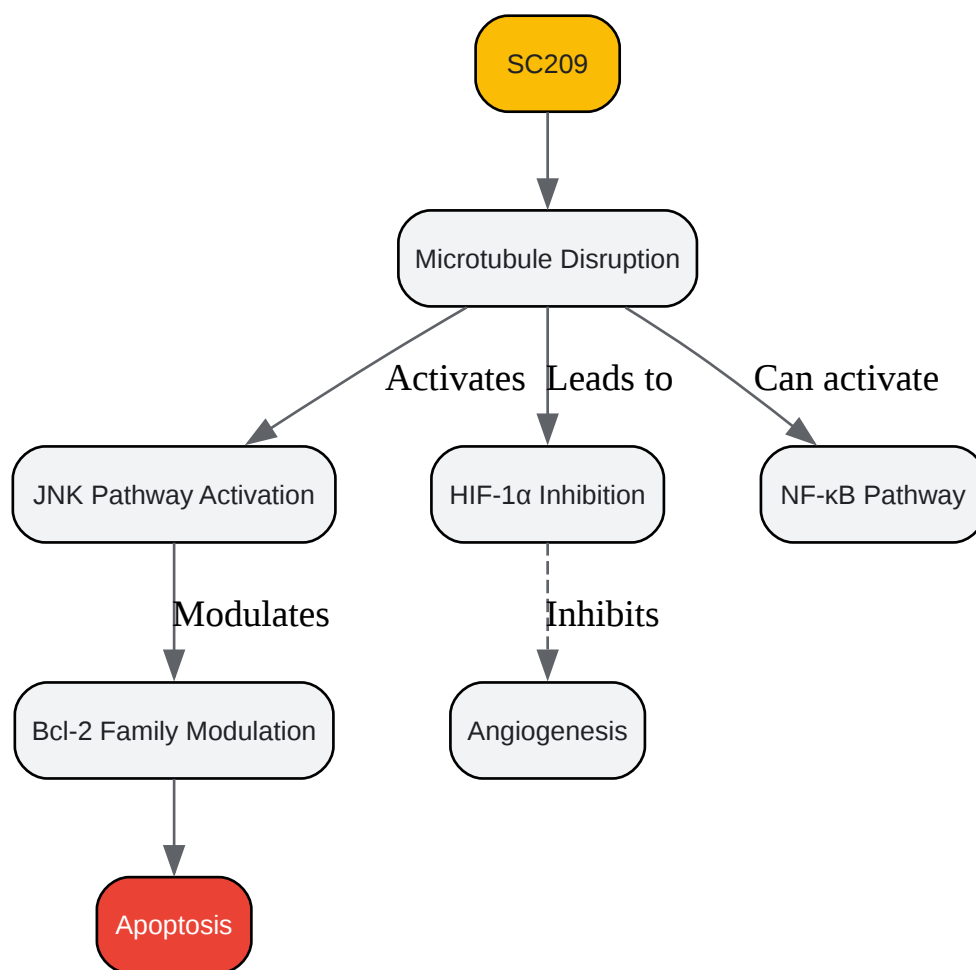
These application notes provide detailed protocols for utilizing **SC209** as a standalone agent in endometrial cancer research, covering in vitro cytotoxicity, apoptosis, and cell cycle assays, as well as in vivo xenograft models.

Mechanism of Action of SC209

SC209 exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[1][12] The inhibition of tubulin polymerization leads to a cascade of cellular events, ultimately resulting in cell death.







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